5-Isopropyl-3-methylphenol
Overview
Description
Allergic Contact Dermatitis and Antimicrobial Properties
Isopropyl methylphenol, also known as o-cymen-5-ol, is widely used as an anti-mold, antimicrobial agent, preservative, and antioxidant in various pharmaceuticals, over-the-counter drugs, quasi-drugs, and cosmetics. It is generally considered non-irritating to the skin and not a sensitizer. Despite its widespread use and safety profile, there have been reported cases of allergic contact dermatitis caused by isopropyl methylphenol in Japan during the 1980s, with no further cases reported globally since then. However, recent findings have presented additional cases of allergic contact dermatitis linked to this compound, indicating that it may still pose a risk as a hapten .
Synthesis and Structural Analysis of Related Compounds
The synthesis of related compounds, such as 5-deoxy-5-[(R)- and (S)-methylphosphinyl]-α,β-D-manno- and -L-gulopyranoses, has been achieved through a multi-step process starting from D-mannose. The structural and conformational details of these compounds were established using spectroscopic methods, showcasing the versatility of isopropyl and methyl groups in synthetic chemistry .
Conformational Isomerism and Thermochemical Analysis
A study on (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol compound has provided insights into conformational isomerism, with the molecular structure and spectroscopic properties characterized by various techniques. The compound exhibits two conformers, anti and eclipsed, which are stabilized by non-covalent interactions, leading to a tape structure in the crystal packing arrangement. Thermochemical analysis, including the calculation of rate constants, activation energy, and equilibrium constants, has been conducted to understand the isomerism and tautomerism of the compound in different solvent types .
Corrosion Inhibition Properties
The corrosion inhibition properties of 2-isopropyl-5-methylphenol and its derivatives have been investigated using density functional theory. The study has shown that electron-donating and withdrawing groups significantly affect the corrosion inhibition efficiency of these compounds. Electron-donating groups, such as NH2, enhance the inhibition efficiency, while electron-withdrawing groups, like NO2, reduce it. This theoretical study provides valuable insights for optimizing corrosion inhibitor formulations .
Synthesis and Characterization of Derivatives
The synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol has been optimized, and the product's structure has been characterized by various analytical techniques. The compound exhibits a stable crystal structure with π…π packing and intramolecular hydrogen bonds, along with blue fluorescence, which could be of interest for material science applications .
Biological Evaluation of Phenoxy Acetic Acid Derivatives
A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as against the pathogenic fungus Candida albicans. These findings highlight the potential of isopropyl and methyl groups in developing new antimicrobial agents .
Tautomerism in Solvent Media and Solid State
The molecular structure and spectroscopic properties of (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol have been studied, revealing that the compound exists in enol form in the solid state. The dependence of tautomerism on solvent types was investigated, and computational methods were used to gain further insights into the structural properties. The compound also exhibits good second-order nonlinear optical properties, which could be relevant for optical applications .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
5-Isopropyl-3-methylphenol, also known as carvacrol, demonstrates significant antimicrobial properties. It's used as an anti-mold, antimicrobial agent, and preservative in various pharmaceuticals and cosmetics. Studies have confirmed its efficacy against bacteria like Staphylococcus aureus, highlighting its potential in combating bacterial infections and as a natural preservative in food products (Wang et al., 2016; Marchese et al., 2016). Additionally, its antioxidant properties have been noted in various studies, making it a candidate for pharmaceutical development (Rojano et al., 2008).
Insecticidal Applications
Research has explored the insecticidal properties of 5-Isopropyl-3-methylphenol. It's effective against pests like Tribolium castaneum, showing potential for use in pest control and as a botanical pesticide (Lee & Lee, 2016; Ling & Xiaohong, 2010).
Applications in Cancer Research
The compound has shown promising results in cancer research. Studies indicate that it could be used in cancer chemotherapy, especially in targeted drug delivery systems, due to its antitumor activity (Rajan et al., 2014).
Industrial Chemistry and Corrosion Inhibition
In industrial chemistry, 5-Isopropyl-3-methylphenol plays a role in the isopropylation of m-Cresol, indicating its usefulness in chemical synthesis processes (Umamaheswari et al., 2002). Furthermore, its derivatives are studied for their corrosion inhibition properties, suggesting applications in materials science and engineering (Hadisaputra et al., 2016).
Other Potential Applications
The compound is also being investigated for its potential in treating various diseases, such as cardiovascular, neurological, and metabolic disorders, due to its diverse pharmacological properties (Meeran et al., 2017). Its role in enhancing reactive oxygen species (ROS) production suggests further research potential in understanding cellular mechanisms (Huang et al., 2010).
Safety And Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5-Isopropyl-3-methylphenol . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are recommended .
Future Directions
5-Isopropyl-3-methylphenol has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development . It is one of the potential candidates of natural origin that has shown promising therapeutic potential .
properties
IUPAC Name |
3-methyl-5-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUIHRJGDMTBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062915 | |
Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-3-methylphenol | |
CAS RN |
3228-03-3 | |
Record name | 3-Isopropyl-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3228-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isopropyl-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isopropyl-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ISOPROPYL-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O3KU2MLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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